molecular formula C19H25NO3 B1389225 N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine CAS No. 1040686-37-0

N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine

Cat. No. B1389225
CAS RN: 1040686-37-0
M. Wt: 315.4 g/mol
InChI Key: FWULYIRIPBQKEO-UHFFFAOYSA-N
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Description

“N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine” is a chemical compound used in proteomics research . It has a molecular formula of C19H25NO3 and a molecular weight of 315.41 .

Scientific Research Applications

2-ME2-PP has been used in a variety of scientific and medical research applications. It has been used as a catalyst in biochemical processes, such as the hydrolysis of esters and amides. It has also been used as a ligand to bind to certain proteins, such as the enzyme phosphodiesterase 4 (PDE4). This can be used to study the structure and function of the protein, as well as to study the effects of drugs on the protein.

Mechanism of Action

2-ME2-PP acts as a catalyst in biochemical processes by forming a complex with the substrate. This complex is then attacked by a nucleophile, such as a hydroxide ion, resulting in the formation of a new product. In the case of the hydrolysis of esters and amides, the nucleophile is a hydroxide ion, which attacks the carbonyl carbon of the ester or amide, resulting in the formation of a carboxylic acid and an alcohol.
Biochemical and Physiological Effects
2-ME2-PP has been used in research to study the effects of drugs on certain proteins, such as the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of certain hormones, such as adrenaline and noradrenaline. It has been found that 2-ME2-PP can bind to PDE4, resulting in an inhibition of the enzyme’s activity. This can lead to an increase in the levels of adrenaline and noradrenaline in the body, which can have a number of physiological effects, such as an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

2-ME2-PP has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a high selectivity for certain biochemical processes, such as the hydrolysis of esters and amides. One limitation is that it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for research involving 2-ME2-PP. One potential direction is the development of new synthetic methods for the synthesis of 2-ME2-PP. Additionally, further research could be conducted into the binding of 2-ME2-PP to proteins, such as PDE4, and the effects of this binding on the activity of the protein. Finally, further research could be conducted into the physiological effects of 2-ME2-PP, such as its effects on the regulation of hormones.

properties

IUPAC Name

3-(2-methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-15-6-4-9-19(12-15)23-16(2)14-20-17-7-5-8-18(13-17)22-11-10-21-3/h4-9,12-13,16,20H,10-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWULYIRIPBQKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=CC(=CC=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186365
Record name 3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040686-37-0
Record name 3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040686-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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